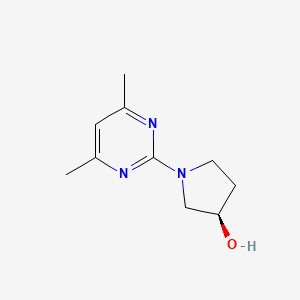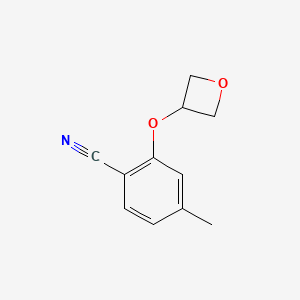
(R)-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chiral compound featuring a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a pyrrolidin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of Pyrrolidin-3-ol: The pyrrolidin-3-ol moiety is synthesized through the reduction of a pyrrolidin-3-one precursor using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the pyrimidine ring with the pyrrolidin-3-ol moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of ®-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the pyrrolidin-3-ol moiety, forming a ketone.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of pyrrolidin-3-one derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs targeting specific viral enzymes.
Anti-inflammatory Agents: Investigation of its anti-inflammatory properties for the treatment of chronic inflammatory diseases.
Industry
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Agrochemicals: Potential application in the development of new agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of ®-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may interact with receptors to modulate signaling pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine Derivatives: Compounds such as 4,6-dimethyl-2-aminopyrimidine and 4,6-dimethyl-2-hydroxypyrimidine share structural similarities.
Pyrrolidine Derivatives: Compounds like pyrrolidin-3-one and pyrrolidin-3-amine are structurally related.
Uniqueness
®-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol is unique due to its specific combination of a chiral pyrrolidin-3-ol moiety and a dimethyl-substituted pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(3R)-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNYEGZKDNSKKS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CC[C@H](C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-Methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7975786.png)





![2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B7975814.png)







